molecular formula C20H15N3OS B5686895 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B5686895
M. Wt: 345.4 g/mol
InChI Key: PDHOVCXFUYVZEA-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves a multi-step process:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: Finally, the thiazole ring is coupled with the quinoline core through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxylate
  • 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxylic acid
  • 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a quinoline core, thiazole ring, and 3-methylphenyl group makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-5-4-6-14(11-13)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-25-20/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHOVCXFUYVZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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